Hexakis(2-thiazolyl)benzene
Overview
Description
Hexakis(2-thiazolyl)benzene is a complex organic compound characterized by the presence of six thiazole rings attached to a central benzene core. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexakis(2-thiazolyl)benzene can be synthesized through a multi-step process involving the formation of thiazole rings followed by their attachment to a benzene core. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole rings, which are then coupled to a benzene ring through a series of substitution reactions .
Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Hexakis(2-thiazolyl)benzene undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to their corresponding dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Scientific Research Applications
Hexakis(2-thiazolyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: this compound is explored for its potential use in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of hexakis(2-thiazolyl)benzene involves its interaction with molecular targets through its thiazole rings. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Hexakis(2-thiazolyl)benzene can be compared with other thiazole-containing compounds such as:
Thiazole: A simpler compound with a single thiazole ring.
Benzothiazole: Contains a fused benzene and thiazole ring.
Thiazolopyrimidine: A more complex structure with additional rings fused to the thiazole
Uniqueness: The uniqueness of this compound lies in its multiple thiazole rings attached to a central benzene core, providing a high degree of structural complexity and potential for diverse chemical and biological interactions .
Properties
IUPAC Name |
2-[2,3,4,5,6-pentakis(1,3-thiazol-2-yl)phenyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N6S6/c1-7-31-19(25-1)13-14(20-26-2-8-32-20)16(22-28-4-10-34-22)18(24-30-6-12-36-24)17(23-29-5-11-35-23)15(13)21-27-3-9-33-21/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJNRCFVHCAMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C(=C(C(=C2C3=NC=CS3)C4=NC=CS4)C5=NC=CS5)C6=NC=CS6)C7=NC=CS7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N6S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90792184 | |
Record name | 2,2',2'',2''',2'''',2'''''-(Benzene-1,2,3,4,5,6-hexayl)hexakis(1,3-thiazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90792184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666825-28-1 | |
Record name | 2,2',2'',2''',2'''',2'''''-(Benzene-1,2,3,4,5,6-hexayl)hexakis(1,3-thiazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90792184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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